

Application of Lactonic Sophorolipid as a Natural Emulsifier in Food Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lactonic Sophorolipid	
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Abstract: This document provides detailed application notes and protocols for the use of lactonic sophorolipid as a natural emulsifier in food formulations. It is intended for researchers, scientists, and professionals in the field of food science and drug development. These notes cover the physicochemical properties, emulsification performance, and stability of lactonic sophorolipids. Detailed experimental protocols for the preparation and characterization of oil-in-water emulsions are provided, along with a summary of key quantitative data.

Introduction

Sophorolipids are microbially-produced glycolipid biosurfactants that have garnered significant interest as natural alternatives to synthetic surfactants in the food industry.[1] They are produced by various non-pathogenic yeast species, most notably Starmerella bombicola.[2][3] Sophorolipids exist in two main forms: an acidic form and a lactonic form.[2] The lactonic form, in which the carboxylic acid group of the fatty acid tail is esterified to the sophorose head, is more hydrophobic and possesses excellent surface activity, making it a particularly effective emulsifier.[2][4] Due to their biodegradable and non-toxic nature, **lactonic sophorolipid**s are promising clean-label ingredients for creating stable oil-in-water emulsions in a variety of food products.[1]

Physicochemical Properties and Emulsification Performance



Lactonic sophorolipids exhibit superior surface activity compared to their acidic counterparts. [2] Their amphiphilic structure, consisting of a hydrophilic sophorose head and a hydrophobic fatty acid tail, allows them to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions.[2]

Key Performance Metrics

The emulsifying performance of **lactonic sophorolipid**s can be quantified by several parameters, including the Emulsification Index (E24), Critical Micelle Concentration (CMC), and Hydrophilic-Lipophilic Balance (HLB). A lower CMC value indicates a more efficient surfactant, as less is needed to achieve significant surface tension reduction.[5] The HLB value provides an indication of the surfactant's affinity for oil or water and its suitability for creating oil-in-water (O/W) or water-in-oil (W/O) emulsions.

The following table summarizes the quantitative data on the emulsifying properties of **lactonic sophorolipid**s from various studies.



Parameter	Value	Oil Phase	Sophorolipid Source	Reference
Emulsification Index (E24)	85%	Crude Oil	Candida tropicalis RA1	[6]
98% (stable for 168h)	Not specified	Rhodotorula babjevae YS3	[6]	
45.90% - 68.50%	Cosmetic Oils	Starmerella bombicola ATCC 22214	[7]	
Critical Micelle Concentration (CMC)	0.5%	-	Candida tropicalis RA1	[6]
46.4 mg/L	-	Candida sp. NRRL Y-27208	[6]	
Higher than acidic form	-	General observation	[2][5]	
Hydrophilic- Lipophilic Balance (HLB)	~6	-	High lactonic sophorolipid	Not directly cited
Surface Tension Reduction	to 30 mN/m	-	Candida tropicalis RA1	[6]
to 33.0 ± 0.3 mN/m	-	Starmerella bombicola ATCC 22214	[7]	

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of oil-in-water emulsions using **lactonic sophorolipid**.

Protocol for Preparation of Oil-in-Water (O/W) Emulsion



Objective: To prepare a stable oil-in-water emulsion using **lactonic sophorolipid** as the primary emulsifier.

Materials:

- · Lactonic sophorolipid
- Food-grade vegetable oil (e.g., sunflower oil, olive oil, soybean oil)
- · Distilled or deionized water
- High-shear homogenizer (e.g., rotor-stator or microfluidizer)
- Beakers and magnetic stirrer

Procedure:

- Preparation of the Aqueous Phase:
 - Disperse the desired concentration of lactonic sophorolipid (e.g., 0.1% 2.0% w/w) in distilled water.
 - Gently heat the mixture to 40-50°C while stirring to ensure complete dissolution of the sophorolipid.
- Preparation of the Oil Phase:
 - Measure the desired amount of vegetable oil (e.g., 10% 40% w/w of the total emulsion weight).
- Pre-emulsification:
 - Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
 - Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
- Homogenization:



- Transfer the pre-emulsion to a high-shear homogenizer.
- Homogenize the mixture at a specified speed and duration (e.g., 5,000 10,000 rpm for 5-10 minutes for a rotor-stator homogenizer). The exact parameters will depend on the equipment and desired droplet size.
- Cooling and Storage:
 - Cool the resulting emulsion to room temperature.
 - Store the emulsion in a sealed container for further analysis.

Protocol for Determination of Emulsification Index (E24)

Objective: To assess the emulsifying ability of **lactonic sophorolipid** by measuring the stability of an emulsion after 24 hours.

Materials:

- Prepared oil-in-water emulsion
- Graduated test tubes with stoppers
- Vortex mixer

Procedure:

- Transfer a known volume (e.g., 10 mL) of the prepared emulsion into a graduated test tube.
- Vortex the tube at high speed for 2 minutes to ensure thorough mixing.
- Allow the tube to stand undisturbed at room temperature for 24 hours.
- After 24 hours, measure the height of the emulsified layer and the total height of the liquid in the tube.
- Calculate the Emulsification Index (E24) using the following formula:

E24 (%) = (Height of emulsified layer / Total height of liquid) \times 100



Protocol for Emulsion Stability Analysis: Particle Size and Zeta Potential

Objective: To characterize the physical stability of the emulsion by measuring the droplet size distribution and surface charge over time.

Materials:

- Prepared oil-in-water emulsion
- Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
- Cuvettes for the DLS instrument
- Distilled water for dilution (if necessary)

Procedure:

- Sample Preparation:
 - Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 7, 14, and 30 days) of storage under controlled conditions (e.g., 4°C and 25°C), take an aliquot of the emulsion.
 - If required by the instrument, dilute the emulsion sample with distilled water to an appropriate concentration for DLS analysis. Ensure the dilution does not significantly alter the emulsion structure.
- Particle Size Measurement:
 - Transfer the diluted sample into a suitable cuvette.
 - Place the cuvette in the DLS instrument and perform the particle size measurement according to the manufacturer's instructions.
 - Record the mean droplet diameter and the polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.

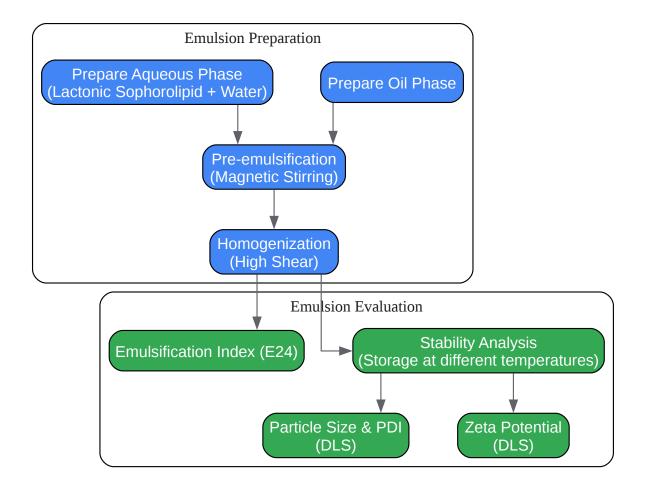


- Zeta Potential Measurement:
 - Transfer the diluted sample into a specific folded capillary cell for zeta potential measurement.[8]
 - Place the cell in the instrument and measure the electrophoretic mobility.[8]
 - The instrument will calculate the zeta potential based on the electrophoretic mobility. A
 higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic
 repulsion between droplets and, therefore, higher stability.[9]
- Data Analysis:
 - Compare the changes in mean droplet diameter, PDI, and zeta potential over the storage period. Significant changes in these parameters indicate emulsion instability (e.g., coalescence, flocculation, or creaming).[10]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating **lactonic sophorolipid** as a food emulsifier and the mechanism by which it stabilizes an oil-in-water emulsion.





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Caption: Experimental workflow for preparing and evaluating oil-in-water emulsions stabilized by **lactonic sophorolipid**.





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Caption: Mechanism of oil-in-water emulsion stabilization by **lactonic sophorolipid** at the oil-water interface.

Conclusion

Lactonic sophorolipids are highly effective natural emulsifiers for food applications. Their ability to form stable oil-in-water emulsions, coupled with their biodegradability and non-toxic profile, makes them a valuable ingredient for clean-label food formulations. The protocols provided in this document offer a framework for researchers and formulators to evaluate and utilize lactonic sophorolipids in the development of new and improved food products. Further research should focus on optimizing formulations with various food-grade oils and exploring the impact of processing conditions on emulsion stability.

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